molecular formula C8H2BrFN2O2 B12360401 5-Bromo-7-fluoroquinoxaline-2,3-dione

5-Bromo-7-fluoroquinoxaline-2,3-dione

Cat. No.: B12360401
M. Wt: 257.02 g/mol
InChI Key: ILBSJBKKTRLWDD-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoroquinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and fluorine atoms in the quinoxaline ring enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-fluoroquinoxaline-2,3-dione typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by halogenation. One common method includes the reaction of 5-bromo-2,3-dichloroquinoxaline with potassium fluoride in the presence of a suitable solvent . The reaction is carried out under reflux conditions to ensure complete halogen exchange.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Substitution Reactions: The bromine and fluorine atoms in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.

    Reduction Reactions: Reduction of this compound can be achieved using lithium aluminum hydride or sodium borohydride to yield the corresponding dihydroquinoxaline derivatives.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted quinoxaline derivatives can be obtained.

    Oxidation Products: Oxidation typically yields quinoxaline-2,3-dione derivatives with additional functional groups.

    Reduction Products:

Scientific Research Applications

5-Bromo-7-fluoroquinoxaline-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, leading to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    5-Bromoquinoxaline-2,3-dione: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    7-Fluoroquinoxaline-2,3-dione:

    5,7-Dibromoquinoxaline-2,3-dione: Contains two bromine atoms, leading to increased reactivity in substitution reactions.

Uniqueness: 5-Bromo-7-fluoroquinoxaline-2,3-dione is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. This dual halogenation also contributes to its distinct biological activity, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H2BrFN2O2

Molecular Weight

257.02 g/mol

IUPAC Name

5-bromo-7-fluoroquinoxaline-2,3-dione

InChI

InChI=1S/C8H2BrFN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H

InChI Key

ILBSJBKKTRLWDD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC(=O)C(=O)N=C21)Br)F

Origin of Product

United States

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